5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole
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Overview
Description
Scientific Research Applications
5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole has several scientific research applications:
Safety and Hazards
The safety information for 5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Preparation Methods
The synthesis of 5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole typically involves the reaction of 4-bromo-3-nitrobenzene-1,2-diamine with selenium dioxide under specific conditions . The reaction is carried out in a suitable solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the selenadiazole ring. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole undergoes various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole involves its interaction with cellular components, leading to the inhibition of cell proliferation. It has been shown to arrest the cell cycle in the G0/G1 phase by down-regulating the expression levels of Cyclin A1, Cyclin E, and CDK1 . Additionally, it induces apoptosis by up-regulating the expression levels of P21, Bax, Cleaved-Caspase-7, Cleaved-Caspase-8, and Cleaved PARP1 . These molecular targets and pathways are crucial for its antiproliferative effects.
Comparison with Similar Compounds
5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole can be compared with other similar compounds, such as:
5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole: This compound has a similar structure but contains sulfur instead of selenium.
5-Fluoro-4-nitrobenzo[c][1,2,5]selenadiazole:
The uniqueness of this compound lies in its selenium-containing structure, which imparts distinct chemical and biological properties compared to its sulfur and fluorine analogs .
Properties
IUPAC Name |
5-bromo-4-nitro-2,1,3-benzoselenadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrN3O2Se/c7-3-1-2-4-5(9-13-8-4)6(3)10(11)12/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWFWVZIOMYNLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=N[Se]N=C2C(=C1Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrN3O2Se |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435450 |
Source
|
Record name | 5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1753-20-4 |
Source
|
Record name | 5-Bromo-4-nitro-2,1,3-benzoselenadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1753-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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